molecular formula C19H17FN6O2S B2384571 N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide CAS No. 1170837-59-8

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide

Cat. No.: B2384571
CAS No.: 1170837-59-8
M. Wt: 412.44
InChI Key: HATDOLPMXIJECR-UHFFFAOYSA-N
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Description

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN6O2S and its molecular weight is 412.44. The purity is usually 95%.
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Biological Activity

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Compound Overview

The molecular formula of this compound is C21H17F3N4O2S, with a molecular weight of 446.45 g/mol. It features a thieno[3,4-c]pyrazole core, which is known for various pharmacological activities.

1. Antioxidant Activity

Research has demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit significant antioxidant properties. A study highlighted the ability of these compounds to protect erythrocytes from oxidative damage induced by toxic agents like 4-nonylphenol in fish models (Clarias gariepinus). The results showed reduced malformations in erythrocytes when treated with thieno[3,4-c]pyrazole derivatives compared to untreated controls, indicating their potential as antioxidants .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound (7b)0.6 ± 0.16

2. Anticancer Activity

Thienopyrazole compounds have been evaluated for their anticancer properties against various cancer cell lines, including breast, colon, and lung cancers. The antiproliferative activity of synthesized compounds was assessed using cell viability assays, showing promising results against these cell lines. Notably, certain derivatives exhibited higher potency than others, suggesting structure-activity relationships that could be exploited for drug development .

3. Anti-inflammatory Properties

Thieno[3,4-c]pyrazole derivatives are also recognized for their anti-inflammatory effects. They inhibit specific pathways involved in inflammatory responses, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of phosphodiesterase (PDE) activity, which plays a critical role in inflammation regulation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thieno[3,4-c]pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thienopyrazole derivatives and evaluated their biological activities. Among these, compounds with specific substitutions on the pyrazole ring showed enhanced activity against cancer cell lines and exhibited lower toxicity profiles compared to traditional chemotherapeutics .
  • Mechanistic Studies : Further investigations into the mechanistic pathways revealed that some compounds act as inhibitors of key enzymes involved in cancer progression and inflammation, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Properties

IUPAC Name

N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O2S/c20-13-3-1-12(2-4-13)7-23-17(27)9-26-18(14-10-29-11-16(14)25-26)24-19(28)15-8-21-5-6-22-15/h1-6,8H,7,9-11H2,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATDOLPMXIJECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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